3-Cyclopropoxy-6-nitropyridin-2-amine is an organic compound classified as a heterocyclic amine. Its molecular formula is and it has a molecular weight of approximately 178.18 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly as a building block for more complex molecules.
3-Cyclopropoxy-6-nitropyridin-2-amine can be derived from various synthetic routes involving pyridine derivatives. It falls under the category of nitropyridine compounds, which are characterized by the presence of nitro groups attached to a pyridine ring. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in research and development.
The synthesis of 3-Cyclopropoxy-6-nitropyridin-2-amine typically involves a multi-step process:
The molecular structure of 3-Cyclopropoxy-6-nitropyridin-2-amine can be represented using various notations:
C1CC1NC2=C(C=CC=N2)[N+](=O)[O-]
This structure indicates that the compound contains a cyclopropyl group attached to the nitrogen atom of the pyridine ring, along with a nitro group at position six. The presence of these functional groups contributes to its chemical reactivity and biological activity.
3-Cyclopropoxy-6-nitropyridin-2-amine can undergo various chemical reactions:
The mechanism of action for compounds like 3-Cyclopropoxy-6-nitropyridin-2-amine often involves interactions with biological targets such as enzymes or receptors.
The compound's physical properties are essential for its handling and application in laboratory settings, influencing its storage requirements and compatibility with other substances.
3-Cyclopropoxy-6-nitropyridin-2-amine has potential applications in:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: